Hdac-IN-21 is a compound classified as a histone deacetylase inhibitor, which plays a significant role in cancer therapy and epigenetic regulation. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can reactivate silenced genes involved in tumor suppression and other cellular processes. Hdac-IN-21 is part of a broader class of compounds that have been explored for their therapeutic potential in various malignancies.
Hdac-IN-21 belongs to the family of histone deacetylase inhibitors, which includes several subclasses such as hydroxamic acids, cyclic peptides, and benzamides. These compounds are recognized for their ability to disrupt the normal function of HDACs, thereby influencing gene expression patterns. The structural classification of Hdac-IN-21 aligns it with benzamide derivatives, known for their selectivity and potency against specific HDAC isoforms .
The synthesis of Hdac-IN-21 can be approached through various chemical methodologies, including traditional organic synthesis and advanced techniques such as click chemistry. Notably, the synthesis often involves:
A simplified pathway may involve:
Hdac-IN-21 features a benzamide backbone, which is crucial for its interaction with the active site of HDACs. The molecular structure typically includes:
The molecular formula and weight can vary based on specific substituents attached to the benzamide structure.
Hdac-IN-21 undergoes several chemical reactions that are pivotal for its activity:
The mechanism typically involves:
The primary mechanism by which Hdac-IN-21 exerts its effects is through inhibition of histone deacetylases. By binding to the catalytic site, it prevents HDACs from removing acetyl groups from histones, leading to:
Hdac-IN-21 generally exhibits properties typical of small organic molecules:
Chemical stability is crucial for therapeutic applications:
Hdac-IN-21 has been investigated primarily for its applications in cancer therapy due to its ability to modulate gene expression by inhibiting HDAC activity. Specific applications include:
Histone deacetylases (HDACs) are master regulators of epigenetic signaling, orchestrating chromatin compaction and gene silencing by removing acetyl groups from ε-lysine residues on histones. The 11 Zn²⁺-dependent HDACs are categorized into three classes based on structural homology and subcellular localization:
Table 1: Classification and Functions of Zn²⁺-Dependent HDACs
Class | Isoforms | Localization | Key Biological Functions | Associated Complexes |
---|---|---|---|---|
I | HDAC1, HDAC2, HDAC3, HDAC8 | Nucleus | Transcriptional repression, cell cycle control, apoptosis | Sin3, NuRD, CoREST |
IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Nucleus/Cytoplasm (shuttling) | Transcriptional corepression, development | N-CoR/SMRT |
IIb | HDAC6, HDAC10 | Predominantly Cytoplasm | Protein quality control, autophagy, cell migration | HDAC6-containing aggresomes |
IV | HDAC11 | Nucleus/Cytoplasm | Immune regulation, fatty acid metabolism | PPARγ complexes |
HDAC activity is counterbalanced by histone acetyltransferases (HATs). Dysregulation of this equilibrium alters chromatin architecture, leading to aberrant gene expression patterns implicated in carcinogenesis. Class I HDACs demonstrate particularly strong links to cell proliferation pathways, with HDAC1/2/3 forming essential corepressor complexes that silence tumor suppressor genes [1] [6].
Aberrant HDAC overexpression is a hallmark of diverse malignancies. Mechanistically, this disrupts both histone and non-histone protein acetylation networks, driving oncogenic signaling:
Transcriptomic analyses reveal that HDAC isoforms regulate non-overlapping gene subsets. RNAi knockdown of HDAC1, HDAC2, or HDAC8 in idiopathic pulmonary arterial hypertension fibroblasts (IPAH-PAAFs) modulated distinct transcriptional networks—confirming isoform-specific roles even within the same disease context [9].
All Zn²⁺-dependent HDACs share a conserved catalytic core featuring an 8-stranded parallel β-sheet flanked by α-helices, forming a narrow hydrophobic channel leading to the Zn²⁺-containing active site. Despite this overarching similarity, subtle structural variations enable isoform-selective inhibition:
Table 2: Selectivity Profiles of HDAC Inhibitors Against Class I Enzymes
Inhibitor | HDAC1 IC₅₀ (μM) | HDAC3 IC₅₀ (μM) | HDAC8 IC₅₀ (μM) | Selectivity Profile |
---|---|---|---|---|
Trichostatin A (TSA) | 0.1 | 0.3 | 0.1 | Pan-HDAC |
MS-275 (Entinostat) | 0.3 | 8 | >100 | HDAC1 > HDAC3 >> HDAC8 |
PCI-34051 | >50 | >50 | 0.2 | HDAC8-selective |
HDAC-IN-21 | Data from target engagement assays | Designed for HDAC1/2 selectivity |
Scaffold-hopping strategies—replacing core structural elements while preserving Zn²⁺-chelation—have yielded compounds like HDAC-IN-21, which shows >100-fold selectivity for HDAC1/2 over HDAC3/8 by occupying HDAC1/2-specific subpockets [8] [10]. Molecular dynamics simulations further reveal that HDAC-IN-21 forms stable hydrogen bonds with Asp99/100 in HDAC1 (absent in HDAC8), rationalizing its selectivity [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: